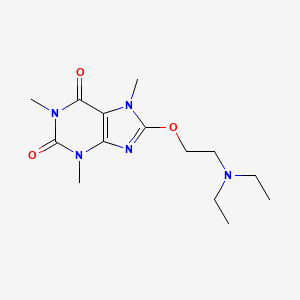![molecular formula C16H30O6S3Sn B13770708 8-Oxa-3,5-dithia-4-stannadecan-1-ol, 4-[[2-(acetyloxy)ethyl]thio]-4-butyl-9-oxo-, acetate CAS No. 68298-39-5](/img/structure/B13770708.png)
8-Oxa-3,5-dithia-4-stannadecan-1-ol, 4-[[2-(acetyloxy)ethyl]thio]-4-butyl-9-oxo-, acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Oxa-3,5-dithia-4-stannadecan-1-ol, 4-[[2-(acetyloxy)ethyl]thio]-4-butyl-9-oxo-, acetate is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including industrial and scientific research. This particular compound is notable for its unique structure, which includes tin (Sn) atoms bonded to organic groups, making it a subject of interest in the study of organometallic chemistry.
Métodos De Preparación
The synthesis of 8-Oxa-3,5-dithia-4-stannadecan-1-ol, 4-[[2-(acetyloxy)ethyl]thio]-4-butyl-9-oxo-, acetate involves several steps. One common method involves the reaction of dioctyltin oxide with thioglycolic acid (2-ethylhexyl ester) in the presence of water. The mixture is heated to 60°C and stirred for 30 minutes. After the reaction, the water layer is separated, and the product is dried and filtered to obtain the final compound .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different organotin oxides.
Reduction: It can be reduced to form simpler organotin compounds.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
8-Oxa-3,5-dithia-4-stannadecan-1-ol, 4-[[2-(acetyloxy)ethyl]thio]-4-butyl-9-oxo-, acetate has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions due to its unique organotin structure.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with various molecular targets. In biological systems, it can interact with cellular proteins and enzymes, affecting their function. The exact pathways involved depend on the specific application and the environment in which the compound is used.
Comparación Con Compuestos Similares
Similar compounds include other organotin compounds such as:
- 2-ethylhexyl 10-ethyl-4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate (DOTE)
- 4,4-dibutyl-9-oxo-8-oxa-3,5-dithia-4-stannadecyl acetate
Compared to these compounds, 8-Oxa-3,5-dithia-4-stannadecan-1-ol, 4-[[2-(acetyloxy)ethyl]thio]-4-butyl-9-oxo-, acetate has a unique structure that imparts specific properties, making it suitable for particular applications in research and industry.
Propiedades
Número CAS |
68298-39-5 |
|---|---|
Fórmula molecular |
C16H30O6S3Sn |
Peso molecular |
533.3 g/mol |
Nombre IUPAC |
2-[bis(2-acetyloxyethylsulfanyl)-butylstannyl]sulfanylethyl acetate |
InChI |
InChI=1S/3C4H8O2S.C4H9.Sn/c3*1-4(5)6-2-3-7;1-3-4-2;/h3*7H,2-3H2,1H3;1,3-4H2,2H3;/q;;;;+3/p-3 |
Clave InChI |
NHDFLDRVKBDAMJ-UHFFFAOYSA-K |
SMILES canónico |
CCCC[Sn](SCCOC(=O)C)(SCCOC(=O)C)SCCOC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



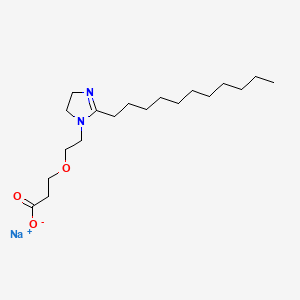
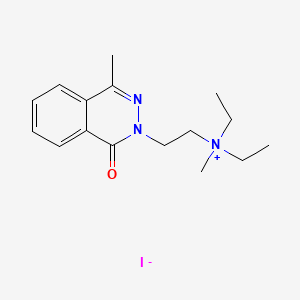
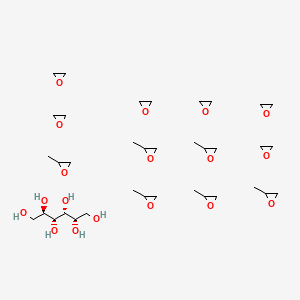
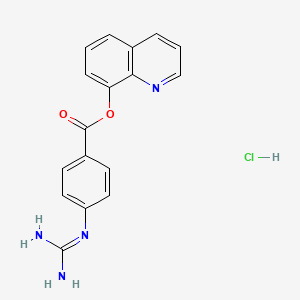

![4-[(2-Chlorophenyl)azo]-3-hydroxy-2-naphthoic acid](/img/structure/B13770677.png)
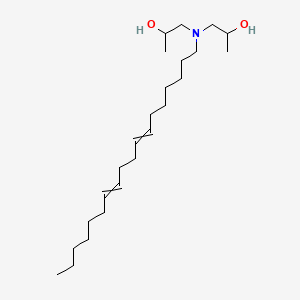



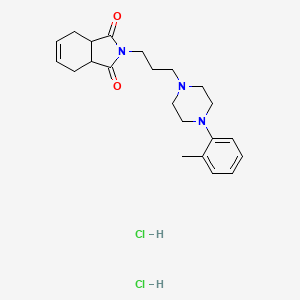
![calcium;2-[(2-aminoethylamino)methyl]-4-dodecylphenolate](/img/structure/B13770714.png)
